![molecular formula C10H14N6O2 B11864574 (3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one CAS No. 57653-47-1](/img/structure/B11864574.png)
(3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
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Overview
Description
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and pyrrolidine compounds. Key steps may involve:
Nucleophilic substitution: Introduction of the amino group.
Cyclization reactions: Formation of the purine ring system.
Hydroxymethylation: Addition of the hydroxymethyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of amino or hydroxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to (3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one can exhibit various pharmacological activities:
- Antiviral Activity : Similar purine analogs have shown efficacy against viruses by inhibiting viral replication mechanisms. For instance, studies have reported significant antiviral activity against Hepatitis C virus through the inhibition of viral polymerase enzymes.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro experiments on various cancer cell lines demonstrated that it activates pathways associated with cell death, indicating potential as an anticancer agent.
Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit specific enzymes crucial for cellular metabolism:
- DNA Polymerases : Inhibitory effects on DNA polymerases have been observed, which are vital for DNA replication and repair.
- Kinases : Research focusing on enzyme kinetics revealed selective inhibition of certain kinases, suggesting potential for targeted therapies.
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry indicated that purine analogs similar to this compound showed significant antiviral activity against Hepatitis C virus (HCV). The mechanism was attributed to the inhibition of the viral polymerase enzyme required for RNA replication.
Study 2: Antitumor Potential
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The findings suggested a dose-dependent response where higher concentrations resulted in increased cell death.
Study 3: Enzyme Interaction
Research focusing on enzyme kinetics revealed that 2-amino compounds could bind preferentially to certain kinases over others, suggesting a selective inhibition mechanism that could be exploited for targeted therapy.
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , it is useful to compare it with other related compounds:
Compound Name | Structure | Notable Activities |
---|---|---|
Adenosine | Purine | Energy transfer in cells |
Guanine | Purine | Nucleotide synthesis |
2-Aminopurine | Purine | Antimicrobial properties |
The distinct hydroxymethyl-pyrrolidine substitution on the purine structure may enhance its bioactivity compared to other purines, potentially conferring unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit specific enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
2-Aminopurine: A synthetic analog of adenine.
Uniqueness
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is unique due to its specific structural features, such as the hydroxymethyl group on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other purine derivatives.
Biological Activity
(3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one (CAS No. 57653-47-1) is a purine derivative characterized by its unique structural features, including a bicyclic purine base and a hydroxymethyl-pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
The molecular formula of this compound is C10H14N6O2, with a molecular weight of approximately 246.26 g/mol. Its structure allows for various interactions within biological systems, which can be explored through its reactivity and binding affinities.
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit a range of biological activities:
- Antiviral Activity : Purine derivatives have been studied for their ability to inhibit viral replication.
- Antitumor Properties : Some studies suggest that this compound may possess cytotoxic effects against cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in nucleotide metabolism.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. For instance, it may bind to adenosine receptors, which play a crucial role in various physiological processes such as immune response and neurotransmission . The hydroxymethyl-pyrrolidine substitution could enhance its binding affinity compared to other purines.
Interaction Studies
Studies have utilized various techniques to explore the binding affinities of This compound with biological targets:
Technique Used | Description |
---|---|
Surface Plasmon Resonance | Measures binding interactions in real-time. |
Isothermal Titration Calorimetry | Determines thermodynamics of binding. |
Molecular Docking | Predicts binding conformations and affinities. |
Case Studies
- Antiviral Activity : A study demonstrated that similar purine derivatives inhibited the replication of certain viruses by interfering with nucleic acid synthesis.
- Antitumor Effects : In vitro studies showed that compounds with structural similarities exhibited cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
- Enzyme Inhibition : Research indicated that certain derivatives could inhibit enzymes like adenosine deaminase, which is crucial for purine metabolism .
Comparative Analysis with Related Compounds
To understand the unique properties of This compound , a comparison with related purine compounds is essential:
Compound Name | Structure | Notable Activities |
---|---|---|
Adenosine | Purine | Energy transfer in cells |
Guanine | Purine | Nucleotide synthesis |
2-Aminopurine | Purine | Antimicrobial properties |
The specific hydroxymethyl-pyrrolidine substitution on the purine structure potentially enhances the bioactivity of this compound compared to others in its class.
Properties
CAS No. |
57653-47-1 |
---|---|
Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-9-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m0/s1 |
InChI Key |
AIGZVXBNMRGGBY-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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